molecular formula C7H7F3N2O2S B1299341 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine CAS No. 2355-16-0

2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine

Cat. No.: B1299341
CAS No.: 2355-16-0
M. Wt: 240.21 g/mol
InChI Key: XHTLLPJFZIYMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-amino-4-nitrophenol with trifluoromethanesulfonic anhydride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethylsulfonyl group.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylamines and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfonyl group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine is unique due to the presence of both an amino group and a trifluoromethylsulfonyl group on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

4-(trifluoromethylsulfonyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c8-7(9,10)15(13,14)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTLLPJFZIYMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366273
Record name 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2355-16-0
Record name 4-(Trifluoromethanesulfonyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 2-nitro-4-trifluoromethylsulfonyl-phenylamine (530 mg) in EtOH (50 mL) and hydrogenate over Pd/C (10%) for 6 hours. Filter the mixture and concentrate the filtrate in vacuo to obtain 4-trifluoromethylsulfonyl-benzene-1,2-diamine.
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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